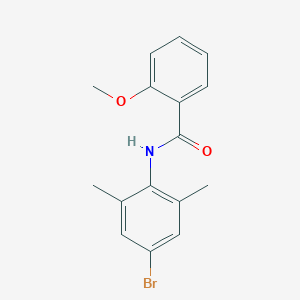![molecular formula C23H20N2O4 B245116 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide](/img/structure/B245116.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential therapeutic properties. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide involves the activation of a protein called NADPH oxidase 4 (NOX4). This protein is involved in the production of reactive oxygen species (ROS) in cells. By activating NOX4, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide increases the production of ROS, which can lead to cell death in cancer cells and reduce inflammation in immune cells.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide has been found to have several biochemical and physiological effects in animal models. For example, it has been found to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in the body. It has also been found to induce cell death in cancer cells, which can slow down the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide in lab experiments is that it has been found to have low toxicity in animal models. This means that it is less likely to cause harm to cells and tissues in the body. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide is that it has only been studied in animal models so far, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide. One direction is to study its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to determine the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide in humans, which could lead to its development as a new therapeutic agent.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide involves several steps, including the reaction of 2-methoxyphenol with 2-chloroethyl ethyl ether, followed by the reaction of the resulting compound with 2-amino-5-nitrobenzoxazole. The final step involves the reaction of the resulting compound with 3-ethoxybenzoyl chloride to produce N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide has been studied for its potential therapeutic properties in a variety of scientific research applications. For example, it has been found to have anti-inflammatory properties in animal models of arthritis and colitis. It has also been found to have anti-tumor properties in animal models of cancer.
Propiedades
Fórmula molecular |
C23H20N2O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-17-8-6-7-15(13-17)22(26)24-19-14-16(11-12-20(19)27-2)23-25-18-9-4-5-10-21(18)29-23/h4-14H,3H2,1-2H3,(H,24,26) |
Clave InChI |
ULNUEFMCCRHCAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)

![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)



![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)